酒石酸去甲肾上腺素杂质 G
描述
Norepinephrine Tartrate Impurity G, also known as 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone, is a chemical compound with the molecular formula C22H21NO3 and a molecular weight of 347.41 g/mol . This compound is an impurity associated with norepinephrine tartrate, a medication used to treat life-threatening low blood pressure. Norepinephrine Tartrate Impurity G is primarily used for research and development purposes.
科学研究应用
Norepinephrine Tartrate Impurity G has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in norepinephrine tartrate formulations.
Biology: Studied for its potential effects on biological systems, particularly in relation to norepinephrine metabolism and function.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of norepinephrine tartrate.
Industry: Utilized in the quality control and assurance processes during the manufacturing of norepinephrine tartrate
作用机制
Target of Action
Norepinephrine Tartrate Impurity G, similar to Norepinephrine, primarily targets alpha-adrenergic receptors and beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining vascular tone and regulating cardiac function .
Mode of Action
Norepinephrine Tartrate Impurity G interacts with its targets by functioning as a peripheral vasoconstrictor on alpha-adrenergic receptors . It also acts as an inotropic stimulator of the heart and dilator of coronary arteries due to its activity at the beta-adrenergic receptors . This dual action leads to increased blood pressure and improved cardiac output .
Biochemical Pathways
The action of Norepinephrine Tartrate Impurity G affects several biochemical pathways. It is a key player in the adrenergic signaling pathway, which is involved in various physiological processes such as smooth muscle contraction, cardiac function, and glucose metabolism .
Pharmacokinetics
The pharmacokinetics of Norepinephrine Tartrate Impurity G is likely to be similar to that of Norepinephrine. Norepinephrine is metabolized by the enzymes monoaminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination .
Result of Action
The action of Norepinephrine Tartrate Impurity G results in a variety of molecular and cellular effects. It increases arterial vascular resistance, leading to an increase in mean arterial pressure . It also increases cardiac output by optimizing cardiac preload and direct inotropism .
Action Environment
The action, efficacy, and stability of Norepinephrine Tartrate Impurity G can be influenced by various environmental factors. For instance, the pharmacodynamic response of Norepinephrine is highly variable, depending mainly on the severity of illness . In shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . Furthermore, the stability of Norepinephrine has been confirmed in a wide range of concentrations when diluted in NaCl 0.9% .
生化分析
Biochemical Properties
Norepinephrine Tartrate Impurity G interacts with various enzymes, proteins, and other biomolecules. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It also has an inotropic effect on the heart and dilates coronary arteries due to its activity at beta-adrenergic receptors .
Cellular Effects
Norepinephrine Tartrate Impurity G has profound effects on various types of cells and cellular processes. It has been shown to modulate immune cell responses leading to increased anti-inflammatory and blunting of pro-inflammatory effects . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Norepinephrine Tartrate Impurity G exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts on both alpha- and beta-adrenergic receptors, triggering intracellular signaling processes mediated by G-proteins .
Temporal Effects in Laboratory Settings
The effects of Norepinephrine Tartrate Impurity G change over time in laboratory settings. It has been shown that the NE dose showed significant heterogeneity in mortality prediction depending on which formulation was reported . This divergence in prediction widened at increasing NE doses .
Dosage Effects in Animal Models
In animal models, the effects of Norepinephrine Tartrate Impurity G vary with different dosages. For example, in dogs anesthetized with isoflurane, norepinephrine increased mean arterial pressure (MAP) by increasing the cardiac output .
Metabolic Pathways
Norepinephrine Tartrate Impurity G is involved in several metabolic pathways. It is metabolized by the enzymes mono-aminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals .
Transport and Distribution
Norepinephrine Tartrate Impurity G is transported and distributed within cells and tissues. It resides in both lipid raft and non-lipid raft subdomains and colocalizes with syntaxin 1A .
Subcellular Localization
It is known that norepinephrine, from which Norepinephrine Tartrate Impurity G is derived, is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus .
准备方法
The preparation of Norepinephrine Tartrate Impurity G involves synthetic routes that include the chiral separation of dl-Norepinephrine using chiral acids such as L-tartaric acid . The process typically involves multiple steps to ensure high enantiomeric purity. Industrial production methods may involve the use of advanced chromatographic techniques to isolate and purify the compound.
化学反应分析
Norepinephrine Tartrate Impurity G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Norepinephrine Tartrate Impurity G can be compared with other similar compounds, such as:
Norepinephrine Tartrate: The parent compound used to treat low blood pressure.
Noradrenaline Tartrate Impurity B: Another impurity associated with norepinephrine tartrate.
Dopamine Hydrochloride: A related catecholamine with similar pharmacological properties.
Noradrenaline Methyl Ether: A derivative of norepinephrine with different functional groups
Norepinephrine Tartrate Impurity G is unique due to its specific chemical structure and the presence of the dibenzylamino group, which distinguishes it from other impurities and related compounds.
生物活性
Norepinephrine Tartrate Impurity G (NTIG), with the chemical formula C22H21NO3, is a compound that has garnered attention due to its biological activity and potential implications in pharmacology and medicine. It is structurally related to norepinephrine and primarily interacts with adrenergic receptors, influencing various physiological processes.
Norepinephrine Tartrate Impurity G primarily targets alpha-adrenergic and beta-adrenergic receptors . The activation of these receptors leads to significant physiological responses, including:
- Vasoconstriction : This occurs through the stimulation of alpha-adrenergic receptors, increasing vascular resistance and blood pressure.
- Cardiac Effects : Activation of beta-adrenergic receptors enhances cardiac output by improving cardiac contractility and heart rate.
Biochemical Pathways
NTIG plays a crucial role in the adrenergic signaling pathway, which is vital for several bodily functions such as:
- Smooth muscle contraction
- Regulation of blood pressure
- Metabolism of glucose
The compound's interaction with adrenergic receptors triggers intracellular signaling mediated by G-proteins, leading to various downstream effects on cellular function and metabolism .
Pharmacokinetics
The pharmacokinetic profile of Norepinephrine Tartrate Impurity G is expected to be similar to that of norepinephrine. Key characteristics include:
- Rapid metabolism : NTIG is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
- Elimination half-life : Following intravenous administration, the elimination half-life is approximately 2 to 2.5 minutes, with rapid clearance from plasma .
Cellular Effects
Research indicates that NTIG can modulate immune cell responses, enhancing anti-inflammatory effects while blunting pro-inflammatory responses. This dual action may have implications for conditions involving inflammation and immune response modulation.
Clinical Implications
- Septic Shock Management : In studies comparing norepinephrine to dopamine in septic shock patients, norepinephrine demonstrated a statistically significant reduction in all-cause mortality. The pooled relative risk indicated an advantage for norepinephrine (RR: 0.91) over dopamine in terms of survival outcomes .
- Antimicrobial Activity : A study explored the combination of norepinephrine with antibiotic therapy, revealing that norepinephrine could increase bacterial replication rates while enhancing the bactericidal activity of antibiotics like levofloxacin. This suggests a potential synergistic effect that could optimize treatment strategies in severe infections .
- Pharmacodynamics : The pharmacological properties of norepinephrine, including NTIG, have shown that it increases mean arterial pressure (MAP) by enhancing vascular resistance and optimizing cardiac preload, which is critical in managing acute hypotension .
Data Table: Summary of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Vasoconstriction | Increases blood pressure | Alpha-adrenergic receptor activation |
Cardiac output enhancement | Improves heart function | Beta-adrenergic receptor activation |
Anti-inflammatory modulation | Reduces inflammation | Modulation of immune cell responses |
Synergistic antimicrobial effect | Enhances efficacy of antibiotics | Increased bacterial replication rate |
属性
IUPAC Name |
2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-20-12-11-19(13-21(20)25)22(26)16-23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,24-25H,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZKRRFHEZSIFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335231 | |
Record name | 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13062-58-3 | |
Record name | N,N-Dibenzylarterenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIBENZYLARTERENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHF2XWH37U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。